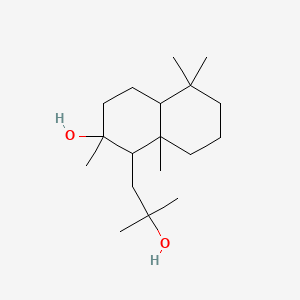![molecular formula C21H15F5O3 B5151081 4-methyl-3-[(pentafluorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5151081.png)
4-methyl-3-[(pentafluorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-3-[(pentafluorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a synthetic derivative of a natural product known as flavonoids, which are widely known for their medicinal properties. The purpose of
Mecanismo De Acción
The mechanism of action of 4-methyl-3-[(pentafluorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways in cells. For example, it has been shown to inhibit the activity of NF-kB, a transcription factor that plays a key role in inflammation and cancer. It has also been found to activate the Nrf2 pathway, which is involved in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that 4-methyl-3-[(pentafluorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one can induce apoptosis (programmed cell death) in cancer cells, inhibit the proliferation of cancer cells, and suppress tumor growth in animal models. It has also been found to reduce inflammation and oxidative stress in various tissues, and improve cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 4-methyl-3-[(pentafluorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one in lab experiments is its high potency and selectivity for its target molecules. This makes it an ideal candidate for drug development. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 4-methyl-3-[(pentafluorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one. One area of interest is the development of more efficient and cost-effective synthesis methods for this compound. Another area of research is the investigation of its potential applications in other fields, such as cardiovascular disease, diabetes, and infectious diseases. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its target molecules in cells.
Métodos De Síntesis
The synthesis of 4-methyl-3-[(pentafluorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one involves the reaction of pentafluorobenzyl bromide with 4-methyl-2-nitrophenol in the presence of a base. The resulting intermediate is then reduced to the corresponding amine using a reducing agent. Finally, the amine is reacted with a chromone derivative to yield the desired product.
Aplicaciones Científicas De Investigación
4-methyl-3-[(pentafluorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has been extensively studied for its potential applications in various fields of science. In particular, this compound has shown promising results in cancer research, where it has been found to possess potent anti-cancer properties. It has also been investigated for its anti-inflammatory, anti-oxidant, and neuroprotective effects.
Propiedades
IUPAC Name |
4-methyl-3-[(2,3,4,5,6-pentafluorophenyl)methoxy]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F5O3/c1-9-14(28-8-13-15(22)17(24)19(26)18(25)16(13)23)7-6-11-10-4-2-3-5-12(10)21(27)29-20(9)11/h6-7H,2-5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZBKEHUXMCIQBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OCC4=C(C(=C(C(=C4F)F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{1-[1-(2,5-dimethylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5151003.png)
![5-{3-ethoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5151007.png)
![N-{2-[4-(4-methoxybenzoyl)-1-piperazinyl]ethyl}-N'-phenylethanediamide](/img/structure/B5151019.png)
![2-[(4-chlorophenyl)sulfonyl]-3-[1-(2,4-dichlorobenzyl)-1H-pyrrol-2-yl]acrylonitrile](/img/structure/B5151032.png)
![3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]-N-(2-phenylethyl)propanamide](/img/structure/B5151033.png)


![4-butoxy-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5151052.png)
![4-[(5-nitro-2-pyridinyl)amino]benzenesulfonamide](/img/structure/B5151064.png)
![2-{[N-(2-hydroxyethyl)glycyl]amino}-N-(4-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5151074.png)
![3-(2-furyl)-11-(3-nitrophenyl)-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5151082.png)
![5-(4-methylphenyl)-7-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5151085.png)

![4-[(3-allyl-5-benzyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid](/img/structure/B5151101.png)